Lithium acetylacetonate

説明

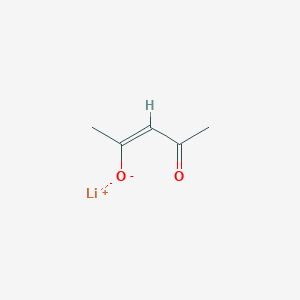

Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=CC(=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C/C(=C/C(=O)C)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18115-70-3 | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium acetylacetonate chemical properties and structure

An In-depth Technical Guide to Lithium Acetylacetonate (B107027): Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium acetylacetonate, often abbreviated as Li(acac), is an organometallic coordination compound with the chemical formula C₅H₇LiO₂.[1] It is formed by the coordination of a lithium cation with the acetylacetonate anion (acac⁻). This compound serves as a valuable lithium source soluble in organic solvents, making it a versatile precursor and catalyst in various fields of chemical synthesis and materials science.[2][3] Its applications include the preparation of lithium-containing nanomaterials for advanced batteries (e.g., LiMn₂O₄ and Li₄Ti₅O₁₂) and as an electron injection layer in organic light-emitting devices (OLEDs). This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, and key experimental methodologies.

Chemical Structure and Properties

This compound is a salt consisting of a lithium cation (Li⁺) and an acetylacetonate anion (C₅H₇O₂⁻). The acetylacetonate ligand is a bidentate chelating agent, meaning it binds to the central lithium ion through two of its atoms—specifically, the two oxygen atoms.[3] This coordination forms a stable six-membered chelate ring. The negative charge on the acetylacetonate anion is delocalized through resonance across the O-C-C-C-O backbone.

Caption: Chelate structure of this compound.

Physicochemical Properties

The core chemical and physical properties of this compound are summarized in the table below. It typically appears as a white crystalline solid and is noted for its solubility in both water and polar organic solvents.[1][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇LiO₂ | [1] |

| Linear Formula | CH₃COCH=C(OLi)CH₃ | |

| Molecular Weight | 106.05 g/mol | |

| Appearance | White to light-yellow crystalline powder | [1] |

| Melting Point | ~250 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents. | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key features in NMR and IR spectroscopy are dictated by the acetylacetonate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| ¹H | Methyl (-CH₃) | ~1.9 - 2.2 | Singlet (s) | [5] |

| ¹H | Methine (=CH-) | ~5.4 - 5.6 | Singlet (s) | [5] |

| ⁷Li | Lithium ion (Li⁺) | +3 to -9 | Singlet (s) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the coordinated acetylacetonate ligand. The chelation to the lithium ion causes a shift in the carbonyl (C=O) stretching frequency compared to free acetylacetone (B45752). The region between 1700 and 1300 cm⁻¹ is characteristic of the ligand.[4] Strong bands associated with C=O and C=C stretching vibrations are observed, along with a band for the Li-O metal-ligand stretch at lower wavenumbers.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~1600 - 1650 | C=O Stretch (conjugated) | Strong | [4][7] |

| ~1520 - 1580 | C=C Stretch (conjugated) | Strong | [4][7] |

| ~400 - 600 | Li-O Stretch | Medium | [8] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for synthesizing metal acetylacetonates (B15086760) is through an acid-base reaction between a metal hydroxide (B78521) and acetylacetone (acacH).[9]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Acetylacetone (C₅H₈O₂, acacH)

-

Ethanol (B145695) (or other suitable solvent)

-

Diethyl ether (for washing)

Procedure:

-

Dissolution: Dissolve a stoichiometric amount of lithium hydroxide monohydrate in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: While stirring, slowly add one molar equivalent of acetylacetone dropwise to the lithium hydroxide solution. The reaction is typically exothermic. The formation of a white precipitate may be observed.

-

Reaction: LiOH + C₅H₈O₂ → Li(C₅H₇O₂) + H₂O

-

-

Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of cold diethyl ether to remove any unreacted acetylacetone and other organic impurities.

-

Drying: Dry the final product, this compound, in a vacuum oven or desiccator to remove residual solvent and water.

Characterization Workflow

A standard workflow for the complete characterization of the synthesized this compound is outlined below.

Caption: Experimental workflow for synthesis and characterization.

Thermal Properties and Decomposition

This compound is thermally stable up to approximately 250 °C, at which point it begins to decompose. The thermal decomposition of metal acetylacetonates has been studied for various metals, and the process generally involves the breakdown of the chelate structure and loss of the organic ligand.[10][11] For this compound, the decomposition is expected to proceed via the loss of the acetylacetonate ligand, which may further break down into smaller volatile organic molecules like acetone.[12] The final solid residue is typically the most stable lithium compound under the given atmosphere, such as lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O).

Caption: Logical pathway for thermal decomposition of Li(acac).

References

- 1. This compound | C5H7LiO2 | CID 6019676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies | Semantic Scholar [semanticscholar.org]

- 12. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Lithium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetylacetonate (B107027), an organometallic compound with diverse applications in materials science and catalysis, undergoes thermal decomposition to yield various products. Understanding the mechanism of this decomposition is crucial for its application in processes such as the synthesis of lithium-ion battery materials and other advanced ceramics. This technical guide provides a comprehensive overview of the probable thermal decomposition mechanism of lithium acetylacetonate, drawing upon the established behaviors of similar metal acetylacetonates (B15086760) and lithium-containing compounds. Due to a lack of dedicated, in-depth studies on the thermal decomposition of this compound specifically, this document presents a proposed mechanism. It outlines the key experimental protocols for investigation, summarizes expected quantitative data, and provides visualizations of the decomposition pathway and experimental workflow.

Introduction

This compound, with the chemical formula Li(C₅H₇O₂), is a lithium salt of acetylacetone. Its thermal stability and decomposition pathway are of significant interest for applications requiring the controlled deposition of lithium-containing thin films or the synthesis of lithium-based nanoparticles. The decomposition process is known to be influenced by factors such as temperature, heating rate, and the surrounding atmosphere. While the melting and decomposition temperature is cited to be approximately 250 °C, a detailed mechanistic understanding remains an area of active investigation.[1][2]

Proposed Thermal Decomposition Mechanism

Based on the thermal behavior of other metal acetylacetonates and lithium salts, a multi-step decomposition mechanism for this compound is proposed. The process likely involves the initial cleavage of the metal-oxygen bond, followed by the fragmentation of the acetylacetonate ligand.

Step 1: Initiation and Ligand Cleavage

Upon heating, the initial step is likely the weakening and eventual breaking of the Li-O coordination bonds. This can lead to the formation of a lithium-containing radical and an acetylacetonate radical.

Step 2: Ligand Decomposition

The acetylacetonate radical is unstable and will likely undergo further fragmentation. Common decomposition products of the acetylacetonate ligand observed in other metal acetylacetonate systems include acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂). Other potential gaseous byproducts could include ketene, methane, and other small organic fragments.

Step 3: Formation of Intermediates

In an oxygen-containing atmosphere, the decomposition is likely to proceed through the formation of lithium carbonate (Li₂CO₃) as a stable intermediate. In an inert atmosphere, the formation of lithium oxide (Li₂O) is more probable.

Step 4: Final Product Formation

At higher temperatures, any intermediate lithium carbonate will further decompose to form the final solid product, lithium oxide (Li₂O), with the release of carbon dioxide. The thermal decomposition of lithium carbonate to lithium oxide is well-documented.

The overall proposed reaction in an inert atmosphere can be summarized as:

2 Li(C₅H₇O₂) (s) → Li₂O (s) + volatile organic products

In an oxidizing atmosphere, the reaction is more complex and may involve the formation of lithium carbonate as an intermediate:

2 Li(C₅H₇O₂) (s) + O₂ (g) → Li₂CO₃ (s) + other volatile products Li₂CO₃ (s) → Li₂O (s) + CO₂ (g)

Data Presentation

The following tables summarize the expected quantitative data from the thermal analysis of this compound. The values are hypothetical and serve as a template for experimental findings.

Table 1: Expected TGA Data for Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Evolved Species |

| 1 | 200 - 300 | 40 - 60 | Acetone, Ketene, other organic fragments |

| 2 | 300 - 450 | 20 - 30 | Carbon dioxide, Carbon monoxide |

| 3 (in air) | > 700 | 5 - 15 | Carbon dioxide (from Li₂CO₃ decomposition) |

Table 2: Expected DSC Data for Thermal Decomposition of this compound

| Peak Number | Temperature (°C) | Enthalpy Change (ΔH) | Process |

| 1 | ~250 | Endothermic | Melting and Onset of Decomposition |

| 2 | 250 - 400 | Exothermic | Oxidative decomposition of organic ligands (in air) |

| 3 | > 700 | Endothermic | Decomposition of Li₂CO₃ (in air) |

Experimental Protocols

To elucidate the thermal decomposition mechanism of this compound, a combination of thermoanalytical and spectroscopic techniques is required.

4.1 Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the temperature-dependent mass loss of the sample and to identify the evolved gaseous products.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Methodology:

-

A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under both an inert atmosphere (e.g., nitrogen or argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen).

-

The mass loss of the sample is recorded as a function of temperature.

-

The evolved gases are continuously transferred to the mass spectrometer for analysis of their mass-to-charge ratio (m/z), allowing for the identification of decomposition products in real-time.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or gold pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated from room temperature to a temperature above the final decomposition point at a constant heating rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The analysis should be conducted under both inert and oxidizing atmospheres to observe the effect of oxygen on the decomposition pathway.

-

4.3 Fourier-Transform Infrared Spectroscopy (FTIR) of Solid Residues

-

Objective: To identify the functional groups present in the solid residues at different stages of decomposition.

-

Apparatus: A Fourier-transform infrared spectrometer.

-

Methodology:

-

Separate samples of this compound are heated to various key temperatures (e.g., just after each major mass loss step observed in TGA) in a furnace under a controlled atmosphere.

-

The samples are then cooled to room temperature.

-

The solid residues are mixed with KBr and pressed into pellets, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

The FTIR spectra are recorded to identify the chemical bonds present in the intermediates and the final product.

-

Visualizations

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: A proposed pathway for the thermal decomposition of this compound.

Diagram 2: Experimental Workflow for Investigating Thermal Decomposition

Caption: A typical experimental workflow for studying thermal decomposition.

Conclusion

While a definitive, experimentally verified thermal decomposition mechanism for this compound is not yet extensively documented in scientific literature, this guide presents a robust, proposed pathway based on analogous chemical systems. The outlined experimental protocols provide a clear roadmap for researchers to undertake a comprehensive investigation. The elucidation of this mechanism is paramount for the precise control of synthetic processes that utilize this compound as a precursor, ultimately enabling advancements in materials science and drug development applications. Further research, particularly employing coupled techniques like TGA-MS and in-situ FTIR, is essential to validate and refine the proposed mechanism and to obtain precise quantitative data.

References

An In-depth Technical Guide on the Solubility of Lithium Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lithium acetylacetonate (B107027) (Li(acac)) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for determining the solubility of Li(acac). This guide is intended to be a valuable resource for researchers utilizing lithium acetylacetonate in organic synthesis, materials science, and pharmaceutical development.

Introduction to this compound

This compound is an organometallic compound that serves as a source of lithium ions in non-aqueous media.[1] It is a coordination complex where the lithium cation is chelated by the acetylacetonate anion. This structure influences its solubility and reactivity, making it a versatile reagent in various chemical applications, including as a catalyst and a precursor for the synthesis of lithium-containing materials.[2][3][4]

Qualitative Solubility of this compound

General Observations:

-

This compound is generally described as being soluble in organic solvents.[1]

-

Its preparation can involve recrystallization from an ethanol/ether mixture, indicating solubility in these solvents.[5]

-

It is reported to be sparingly soluble in pure acetonitrile, with its solubility increasing in the presence of other lithium salts like lithium perchlorate.[6]

-

The compound's use in formulations containing tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) suggests its solubility in these polar aprotic solvents.

Based on these observations, the following table summarizes the qualitative solubility of this compound in several common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Type | Qualitative Solubility | Source(s) |

| Methanol | Polar Protic | Likely Soluble | [7] |

| Ethanol | Polar Protic | Soluble | [5] |

| Diethyl Ether | Nonpolar | Soluble (in mixture with ethanol) | [5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | [8] |

| Chloroform | Nonpolar | Insoluble |

It is important to note that these are general indications, and the actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of other chemical species.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the gravimetric method, a widely used and reliable technique for solubility measurement.[9]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Add a known volume of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. e. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the dissolution kinetics of the solute. It is recommended to perform preliminary experiments to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: a. Once equilibrium is established, allow the vial to rest in the thermostatic chamber at the experimental temperature for at least 30 minutes to allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Gravimetric Analysis: a. Accurately weigh the volumetric flask containing the filtered saturated solution. b. Evaporate the solvent from the flask using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the decomposition point of this compound (decomposition occurs around 250 °C).[2][3] c. Once the solvent is completely evaporated, place the flask in a desiccator to cool to room temperature. d. Weigh the flask containing the dry this compound residue. e. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility: a. Mass of the solvent: Subtract the mass of the dry residue and the mass of the empty flask from the mass of the flask with the solution. b. Mass of the dissolved solute: Subtract the mass of the empty flask from the final constant mass of the flask with the residue. c. Solubility: Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Alternative Quantification Method: UV-Visible Spectrophotometry

For solvents in which this compound exhibits a characteristic UV-Vis absorption, spectrophotometry can be a faster alternative for determining the concentration of the saturated solution.[10][11]

-

Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). c. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Analyze the Saturated Solution: a. After preparing the saturated solution and filtering it as described in the gravimetric method, dilute a precise volume of the filtrate with a known volume of the pure solvent to bring its concentration within the range of the calibration curve. b. Measure the absorbance of the diluted solution at λmax. c. Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of factors influencing solubility.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound 97 18115-70-3 [sigmaaldrich.com]

- 3. 乙酰丙酮锂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 乙酰丙酮锂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]

- 8. Dual-component system dimethyl sulfoxide/LiCl as a solvent and catalyst for homogeneous ring-opening grafted polymerization of ε-caprolactone onto xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Acetylacetonate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetylacetonate (B107027) (Li(acac)) is an organometallic compound of significant interest due to its versatile applications as a precursor in materials science, particularly in the fabrication of components for organic light-emitting diodes (OLEDs) and lithium-ion batteries (LIBs).[1][2][3][4] It also serves as a catalyst in organic synthesis, a stabilizer for polymeric electrolytes, and a curing agent for epoxy resins.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of lithium acetylacetonate, offering detailed experimental protocols and a summary of its key physicochemical properties.

Introduction

This compound, with the chemical formula CH₃COCH=C(OLi)CH₃, is the lithium salt of acetylacetone (B45752).[1] The acetylacetonate (acac) anion acts as a bidentate ligand, binding to the lithium ion through its two oxygen atoms to form a stable six-membered chelate ring.[5][6] This coordination complex is typically a white to light yellow crystalline solid, soluble in polar organic solvents.[7] Its utility stems from its role as a soluble and reactive source of lithium in non-aqueous media, making it an invaluable precursor for the synthesis of advanced materials and a reagent in various chemical transformations.[6][7]

Key Applications:

-

Precursor for LiMn₂O₄ Nanoparticles: Used in the development of cathode materials for LIBs.[2][3][4]

-

Electron Injection Layer in OLEDs: When combined with aluminum, it forms an efficient electron injection layer, improving device performance.[2][3]

-

Catalysis: Its solubility in water and organic solvents enhances its effectiveness as a catalyst for organic reactions.[2][3]

-

Materials Synthesis: Employed in the fabrication of electrospun graphene-embedded Li₄Ti₅O₁₂, nanofibers for high-rate capability LIBs.

Synthesis of this compound

The synthesis of metal acetylacetonates (B15086760), including the lithium salt, generally involves the reaction of a metal salt, hydroxide, or oxide with acetylacetone (acacH).[5][8][9] The reaction is an acid-base neutralization where the weakly acidic proton of the enol form of acetylacetone is removed by a base, allowing the resulting acetylacetonate anion to coordinate with the metal cation.[9][10]

General Synthesis Workflow

The logical flow for a typical synthesis of this compound is outlined below. This process involves the reaction of a lithium precursor with acetylacetone, followed by isolation and purification of the final product.

References

- 1. 乙酰丙酮锂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 18115-70-3 [sigmaaldrich.com]

- 3. リチウムアセチルアセトナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. americanelements.com [americanelements.com]

- 7. CAS 18115-70-3: this compound | CymitQuimica [cymitquimica.com]

- 8. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 9. nanotrun.com [nanotrun.com]

- 10. magritek.com [magritek.com]

Lithium Acetylacetonate: A Versatile Precursor for Advanced Nanomaterials in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium acetylacetonate (B107027) (Li(acac)) is emerging as a highly versatile and effective precursor in the synthesis of a wide array of functional nanomaterials. Its favorable chemical properties, including good solubility in various organic solvents and clean decomposition characteristics, make it an attractive choice for researchers developing next-generation materials for applications ranging from energy storage to drug delivery. This technical guide provides a comprehensive overview of the use of lithium acetylacetonate in the synthesis of key nanomaterials, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical pathways.

Overview of Synthesis Methods

This compound is amenable to several bottom-up nanomaterial synthesis techniques, each offering unique control over particle size, morphology, and crystallinity. The most prominent methods include:

-

Sol-Gel Synthesis: This wet-chemical technique involves the hydrolysis and polycondensation of molecular precursors to form a colloidal suspension (sol) that is then gelated to form a solid network. The use of this compound in sol-gel synthesis allows for excellent stoichiometric control and the formation of highly homogeneous nanomaterials at relatively low temperatures.

-

Hydrothermal/Solvothermal Synthesis: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel. This compound serves as a stable lithium source under these conditions, enabling the crystallization of well-defined nanostructures.

-

Thermal Decomposition: This technique involves the decomposition of the precursor at elevated temperatures in a controlled atmosphere. The organic components of this compound volatilize, leaving behind the desired lithium-containing inorganic nanomaterial. This method is particularly useful for the synthesis of metal oxide nanoparticles.

-

Electrospinning: This fiber production method uses an electric field to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. This compound can be readily incorporated into the polymer solution to fabricate composite nanofibers containing lithium-based nanoparticles.

Data Presentation: Properties of Nanomaterials Synthesized from this compound

The choice of synthesis method and its associated parameters significantly influence the physicochemical properties and performance of the resulting nanomaterials. The following tables summarize key quantitative data for prominent nanomaterials synthesized using lithium-based precursors, including this compound.

Table 1: Properties of LiMn₂O₄ Nanoparticles Synthesized via Sol-Gel Method

| Property | Value | Reference |

| Crystal Structure | Spinel | [1] |

| Crystallite Size | ~31.98 nm | [1] |

| Initial Discharge Capacity | 114.3 mAhg⁻¹ | [1] |

| Initial Charge Capacity | 116.5 mAhg⁻¹ | [1] |

| Coulombic Efficiency | 98.1% | [1] |

| Capacity Retention (after 100 cycles) | 75.8% | [1] |

Table 2: Properties of Li₄Ti₅O₁₂ Nanofibers Synthesized via Electrospinning

| Property | Value | Reference |

| Fiber Diameter | ~200-300 nm | [2] |

| Crystal Structure | Spinel | [2] |

| Initial Discharge Capacity | ~175 mAh g⁻¹ (at 0.1 C) | [2] |

| High-Rate Discharge Capacity | >100 mAh g⁻¹ (at 10 C) | [2] |

Table 3: Properties of LiFePO₄ Nanomaterials Synthesized via Hydrothermal Method

| Property | Value | Reference |

| Crystal Structure | Olivine | [3] |

| Particle Size | Varies with conditions | [3] |

| Discharge Capacity (N-doped) | 156.1 mAh·g⁻¹ (at 0.1 C) | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality nanomaterials. This section provides step-by-step methodologies for key synthesis techniques using this compound as a precursor.

Sol-Gel Synthesis of LiMn₂O₄ Nanoparticles

This protocol describes a citric acid-assisted sol-gel method for the synthesis of spinel LiMn₂O₄ nanoparticles. While the reference utilizes other lithium and manganese salts, this compound can be readily substituted as the lithium source.

Materials:

-

This compound (Li(acac))

-

Manganese Acetate (B1210297) (Mn(CH₃COO)₂)

-

Citric Acid

-

Deionized Water

-

Ammonia (B1221849) Solution

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of this compound and manganese acetate in deionized water with constant stirring.

-

In a separate beaker, prepare an aqueous solution of citric acid. The molar ratio of citric acid to total metal ions (Li + Mn) should be 1:1.

-

-

Chelation:

-

Slowly add the citric acid solution to the metal salt solution under vigorous stirring.

-

Adjust the pH of the mixed solution to approximately 7 by adding ammonia solution dropwise. This will facilitate the formation of a stable metal-citrate complex.

-

-

Gel Formation:

-

Heat the solution to 80-90°C with continuous stirring to evaporate the solvent.

-

A transparent, viscous gel will form as the solvent evaporates.

-

-

Drying:

-

Dry the gel in an oven at 120°C for 12 hours to remove residual water.

-

-

Calcination:

-

Grind the dried gel into a fine powder using a mortar and pestle.

-

Calcine the powder in a muffle furnace at a temperature range of 600-800°C for 4-8 hours in an air atmosphere to obtain the final LiMn₂O₄ nanoparticles.

-

Electrospinning of Li₄Ti₅O₁₂ Nanofibers

This protocol details the fabrication of Li₄Ti₅O₁₂ nanofibers using an electrospinning technique, where this compound serves as the lithium precursor.

Materials:

-

This compound (Li(acac))

-

Titanium (IV) isopropoxide (TTIP)

-

Poly(vinylpyrrolidone) (PVP, Mw ≈ 1,300,000 g/mol )

-

Acetic Acid

Procedure:

-

Precursor Solution Preparation:

-

Prepare two separate solutions:

-

Solution A: Dissolve a stoichiometric amount of this compound and PVP in ethanol.

-

Solution B: Mix titanium (IV) isopropoxide with acetic acid in an ethanol solvent.

-

-

Add Solution B dropwise into Solution A under vigorous stirring to form a homogeneous precursor solution.

-

-

Electrospinning:

-

Load the precursor solution into a plastic syringe fitted with a metallic needle.

-

Apply a high voltage (typically 15-20 kV) to the needle tip.

-

Set the distance between the needle tip and the collector (e.g., aluminum foil) to 15-20 cm.

-

Pump the solution at a constant flow rate (e.g., 0.5 mL/h) to eject a continuous jet of the polymer solution. The solvent evaporates in flight, and solid nanofibers are deposited on the collector.

-

-

Calcination:

-

Carefully collect the as-spun nanofiber mat from the collector.

-

Calcine the nanofibers in a muffle furnace at a temperature between 600°C and 800°C for several hours in an air atmosphere. This process removes the PVP polymer and crystallizes the Li₄Ti₅O₁₂ nanofibers.

-

Visualizing Synthesis Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the key steps and relationships in the synthesis of nanomaterials using this compound.

References

Crystal Structure of Anhydrous Lithium Acetylacetonate Remains Elusive

A comprehensive review of scientific literature and crystallographic databases reveals a notable gap in the available information regarding the precise crystal structure of anhydrous lithium acetylacetonate (B107027) (Li(acac)). Despite its use as a precursor in the synthesis of various materials, a definitive, publicly accessible single-crystal X-ray diffraction study detailing its atomic coordinates, unit cell parameters, and space group appears to be unavailable.

This in-depth technical guide aims to consolidate the existing knowledge while highlighting the absence of a complete crystal structure determination. This document is intended for researchers, scientists, and drug development professionals who may utilize lithium acetylacetonate in their work and require a thorough understanding of its solid-state properties.

Physicochemical Properties

While the complete crystal structure is not determined, some fundamental properties of this compound are known.

| Property | Value |

| Chemical Formula | C₅H₇LiO₂ |

| Molecular Weight | 106.05 g/mol |

| Appearance | White powder |

| CAS Number | 18115-70-3 |

Synthesis of Anhydrous this compound

Anhydrous this compound can be synthesized through the reaction of a lithium base with acetylacetone (B45752) in a non-aqueous solvent. A typical laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis

Materials:

-

Lithium hydride (LiH) or Lithium methoxide (B1231860) (LiOCH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetylacetone (2,4-pentanedione), freshly distilled

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A suspension of finely powdered lithium hydride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas.

-

A stoichiometric amount of freshly distilled acetylacetone is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then gently refluxed for several hours to ensure the completion of the reaction. The evolution of hydrogen gas will cease upon completion.

-

After cooling to room temperature, the resulting white precipitate of this compound is collected by filtration under inert atmosphere.

-

The product is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The white solid is then dried under vacuum to yield anhydrous this compound.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for anhydrous this compound.

Characterization Methods

The characterization of the synthesized anhydrous this compound would typically involve several analytical techniques to confirm its identity and purity.

X-ray Powder Diffraction (XRPD)

While a single-crystal structure is unavailable, X-ray powder diffraction is a crucial technique to assess the crystallinity and phase purity of the bulk material. The resulting diffraction pattern would be a characteristic fingerprint of the anhydrous phase.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the acetylacetonate ligand and the coordination to the lithium ion by observing the characteristic vibrational frequencies of the C=O and C=C bonds in the chelate ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent can be used to verify the structure of the acetylacetonate ligand. ⁷Li NMR spectroscopy would provide information about the lithium environment.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to confirm the absence of water or other solvates.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions and decomposition temperatures.

Experimental Workflow for Characterization:

Caption: Characterization workflow for anhydrous this compound.

Conclusion and Future Outlook

The absence of a published crystal structure for anhydrous this compound represents a significant knowledge gap in the solid-state chemistry of this fundamental organometallic compound. While its synthesis and basic characterization are established, the lack of precise structural data limits a deeper understanding of its properties and reactivity in the solid state.

Future research efforts should be directed towards growing single crystals of anhydrous this compound and performing a thorough single-crystal X-ray diffraction analysis. Such a study would provide invaluable information on its crystal packing, coordination geometry of the lithium ion, and the nature of the intermolecular interactions. This would not only be of fundamental scientific interest but also of practical importance for its application in materials science and catalysis. Researchers in the field are encouraged to pursue this structural determination to complete the foundational characterization of this widely used lithium salt.

Spectroscopic Analysis of Lithium Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetylacetonate (B107027) (Li(acac)) is a versatile coordination compound with applications ranging from a precursor in the synthesis of materials for lithium-ion batteries and organic light-emitting diodes (OLEDs) to a catalyst in organic synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic analysis of lithium acetylacetonate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document summarizes the expected spectral features, provides detailed experimental protocols, and offers a framework for the interpretation of the spectroscopic data.

Introduction

This compound is an organometallic compound where the lithium cation is coordinated to the acetylacetonate (acac) anion. The acetylacetonate ligand is a bidentate ligand that coordinates to the metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. The nature of this coordination and the resulting molecular structure can be effectively probed using various spectroscopic techniques. This guide will delve into the principles and practical aspects of using NMR, IR, and Raman spectroscopy for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are valuable for confirming the identity and purity of the compound. As lithium is a diamagnetic metal, sharp NMR signals are expected, unlike in the case of many transition metal acetylacetonates (B15086760) which are paramagnetic and can cause significant peak broadening.[1]

Expected ¹H NMR Spectral Data

The acetylacetonate ligand has two key proton environments: the methyl protons (-CH₃) and the methine proton (-CH). Due to the delocalization of electrons in the chelate ring, the two methyl groups are chemically equivalent, as are the two C-O bonds and the two C-C bonds in the ring.

Expected ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the methyl carbons, the methine carbon, and the carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by the vibrations of the acetylacetonate ligand. The coordination of the ligand to the lithium ion influences the vibrational frequencies of the C=O and C=C bonds, providing insight into the bonding within the chelate ring. The region between 1700 and 1300 cm⁻¹ is particularly characteristic for the acetylacetonate ligand.[2]

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| ν(C=O) + ν(C=C) | 1580 - 1620 | Strong |

| ν(C=C) + ν(C=O) | 1510 - 1550 | Strong |

| δ(CH₃) | 1430 - 1480 | Medium |

| ν(C-CH₃) + δ(CH) | 1240 - 1280 | Medium |

| π(CH) | 760 - 800 | Medium |

| Ring deformation + ν(Li-O) | 400 - 600 | Medium-Weak |

Note: These are expected ranges based on data for other metal acetylacetonates. Specific values for this compound may vary.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can provide valuable information about the chelate ring and the Li-O bonds.

Expected Raman Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| ν(C=O) + ν(C=C) | 1580 - 1620 | Medium |

| ν(C=C) + ν(C=O) | 1510 - 1550 | Strong |

| δ(CH₃) | 1430 - 1480 | Medium |

| ν(Li-O) + Ring deformation | 300 - 500 | Strong |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of metal acetylacetonates involves the reaction of a metal salt with acetylacetone (B45752) in the presence of a base to facilitate the deprotonation of acetylacetone.

Materials:

-

Lithium hydroxide (B78521) (LiOH)

-

Acetylacetone (Hacac)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve lithium hydroxide in a minimal amount of water.

-

In a separate flask, dissolve an equimolar amount of acetylacetone in ethanol.

-

Slowly add the lithium hydroxide solution to the acetylacetone solution with constant stirring.

-

A white precipitate of this compound should form.

-

Continue stirring the mixture for 1-2 hours at room temperature.

-

Filter the precipitate and wash it with cold diethyl ether.

-

Dry the product under vacuum.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Dissolve 10-20 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation:

-

FTIR Spectrometer

-

KBr plates or ATR accessory

-

Mortar and pestle (for KBr pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry this compound sample.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly in a mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Instrumentation:

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

Sample holder (e.g., glass slide)

Procedure:

-

Place a small amount of the solid this compound sample on a glass slide.

-

Position the sample under the microscope of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Data Interpretation and Visualization

The interpretation of the spectroscopic data involves assigning the observed signals (chemical shifts in NMR, absorption bands in IR, and scattered peaks in Raman) to the corresponding structural features of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

The combined information from NMR, IR, and Raman spectroscopy provides a comprehensive picture of the molecular structure and bonding in this compound.

Caption: Logical relationship for the interpretation of spectroscopic data of this compound.

Conclusion

This technical guide has outlined the expected spectroscopic features of this compound in NMR, IR, and Raman analyses and has provided standardized experimental protocols for its synthesis and characterization. While specific, experimentally verified quantitative data for this compound is not abundantly available in the public domain, the information presented, based on the well-understood spectroscopy of metal acetylacetonates, provides a robust framework for researchers. The combination of these spectroscopic techniques offers a powerful approach to confirm the identity, assess the purity, and understand the structural characteristics of this compound, which is crucial for its application in various fields of research and development.

References

An In-depth Technical Guide to the Electrochemical Behavior of Lithium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium acetylacetonate (B107027), commonly abbreviated as Li(acac), is a coordination compound with emerging significance in the field of advanced energy storage and beyond. While traditionally utilized as a precursor in the synthesis of cathode materials for lithium-ion batteries, its potential role as an electrolyte additive is gaining attention. This technical guide provides a comprehensive overview of the electrochemical behavior of lithium acetylacetonate, consolidating available knowledge and presenting detailed experimental protocols for its characterization. Due to a scarcity of direct quantitative data in publicly available literature, this guide emphasizes established methodologies for determining key electrochemical parameters and provides illustrative examples. The function of Li(acac) in modifying the solid electrolyte interphase (SEI) and its broader implications for battery performance and safety are also explored.

Introduction to this compound

This compound is the lithium salt of the acetylacetonate anion. It is a white, crystalline solid soluble in polar organic solvents, a characteristic that makes it a candidate for applications in non-aqueous electrolytes.[1] Its primary applications in the context of lithium-ion batteries have been as a lithium source for the sol-gel synthesis of cathode materials, such as LiMn₂O₄ and Li₄Ti₅O₁₂ nanofibers.[1] More recently, its potential as an electrolyte additive to stabilize the electrode-electrolyte interface and influence the formation of the solid electrolyte interphase (SEI) has become an area of interest.[2]

Electrochemical Properties of this compound

Direct quantitative data on the fundamental electrochemical properties of this compound in common non-aqueous battery electrolytes is not extensively reported in peer-reviewed literature. However, its electrochemical behavior can be inferred and systematically characterized through standard electrochemical techniques.

Ionic Conductivity

The ionic conductivity of an electrolyte is a critical parameter that dictates the rate at which lithium ions can move between the anode and cathode, thereby influencing the battery's power density. The conductivity of a this compound solution is dependent on its concentration, the choice of solvent, and the operating temperature.

Illustrative Data Presentation:

While specific experimental data for Li(acac) is limited, the following table illustrates how ionic conductivity data would be presented. The values provided are hypothetical and for demonstrative purposes only.

| Concentration (mol/L) | Solvent System (v/v) | Temperature (°C) | Ionic Conductivity (mS/cm) |

| 0.1 | Propylene (B89431) Carbonate (PC) | 25 | Data not available |

| 0.5 | Propylene Carbonate (PC) | 25 | Data not available |

| 1.0 | Propylene Carbonate (PC) | 25 | Data not available |

| 0.1 | Ethylene (B1197577) Carbonate/Dimethyl Carbonate (EC/DMC 1:1) | 25 | Data not available |

| 0.5 | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC 1:1) | 25 | Data not available |

| 1.0 | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC 1:1) | 25 | Data not available |

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for high-voltage and high-energy-density lithium-ion batteries. The ESW is determined by the anodic and cathodic stability limits of the electrolyte components.

Illustrative Data Presentation:

The following table illustrates how the electrochemical stability window for a Li(acac)-based electrolyte would be summarized. The potential values are hypothetical examples.

| Electrolyte Composition | Working Electrode | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) |

| 1 M Li(acac) in PC | Platinum | Data not available | Data not available | Data not available |

| 1 M LiPF₆ + 1% Li(acac) in EC/DMC (1:1) | Platinum | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the characterization of the electrochemical properties of this compound.

Ionic Conductivity Measurement

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Methodology:

-

Electrolyte Preparation: Prepare solutions of this compound at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) in the desired organic solvent (e.g., propylene carbonate, or a mixture of ethylene carbonate and dimethyl carbonate). All preparation should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.

-

Conductivity Cell Assembly: A standard two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry is used. The cell constant is determined prior to measurement using a standard KCl solution of known conductivity.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Fill the conductivity cell with the prepared electrolyte.

-

Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

-

-

Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z'). The ionic conductivity (σ) is then calculated using the following equation:

σ = L / (Rb * A)

where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Caption: Workflow for Ionic Conductivity Measurement.

Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

Cyclic voltammetry is a potentiodynamic electrochemical technique used to probe the reduction and oxidation processes of an electrolyte.

Methodology:

-

Electrolyte and Cell Preparation:

-

Prepare the electrolyte solution as described in the ionic conductivity protocol. A standard supporting electrolyte (e.g., 1 M LiPF₆) may be used, with this compound added as an additive (e.g., 1-5 wt%).

-

Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.

-

Working Electrode: A material with a known and stable electrochemical response, such as platinum, gold, or glassy carbon.

-

Reference Electrode: A stable reference, such as a lithium metal wire or a silver/silver ion (Ag/Ag⁺) electrode.

-

Counter Electrode: A material with a large surface area to ensure that the current does not limit the processes at the working electrode, typically a lithium metal foil or a platinum mesh.

-

-

-

Cyclic Voltammetry Measurement:

-

Immerse the electrodes in the electrolyte solution.

-

Connect the cell to a potentiostat.

-

Apply a potential sweep starting from the open-circuit potential (OCP) towards the anodic (positive) direction to a set vertex potential, and then reverse the scan towards the cathodic (negative) direction to another vertex potential, finally returning to the OCP.

-

Typical scan rates for determining the ESW are in the range of 1-10 mV/s.

-

-

Data Analysis:

-

Plot the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

The anodic stability limit is identified as the potential at which a sharp and sustained increase in the anodic current is observed, indicating the onset of electrolyte oxidation.

-

The cathodic stability limit is identified as the potential at which a sharp and sustained increase in the cathodic current is observed, indicating electrolyte reduction.

-

Caption: Workflow for Cyclic Voltammetry.

Role in Solid Electrolyte Interphase (SEI) Formation

The solid electrolyte interphase is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. A stable and ionically conductive SEI is critical for long cycle life and safety. Electrolyte additives are often used to favorably modify the composition and morphology of the SEI.

This compound, when used as an additive, may participate in the formation of the SEI. The acetylacetonate anion could be electrochemically reduced at the anode potential, contributing to a modified SEI layer. The potential benefits of a Li(acac)-modified SEI could include:

-

Improved Thermal Stability: The incorporation of components derived from acetylacetonate might enhance the thermal stability of the SEI.

-

Enhanced Ionic Conductivity: The modified SEI could exhibit higher lithium-ion conductivity, leading to improved rate capability.

-

Suppression of Dendrite Growth: A more uniform and mechanically robust SEI can help to suppress the formation of lithium dendrites, a major safety concern for lithium metal batteries.

The logical relationship for investigating the role of Li(acac) in SEI formation is depicted below.

Caption: Li(acac) in SEI Formation.

Conclusion and Future Outlook

This compound presents an interesting, yet underexplored, avenue for the development of advanced electrolytes for lithium-ion batteries. While its role as a precursor for electrode materials is established, its electrochemical behavior as a salt or additive warrants further detailed investigation. The lack of comprehensive quantitative data highlights a significant opportunity for future research.

Future work should focus on the systematic characterization of the ionic conductivity and electrochemical stability of this compound in a variety of relevant non-aqueous solvents. Furthermore, in-depth studies into its influence on the formation, composition, and long-term stability of the solid electrolyte interphase on various anode materials will be crucial in determining its practical utility as an electrolyte additive. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A deeper understanding of the electrochemical behavior of this compound will undoubtedly contribute to the ongoing efforts to develop safer, longer-lasting, and higher-performance lithium-ion batteries.

References

The Hygroscopic Nature of Lithium Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acetylacetonate (B107027) (Li(acac)), an organometallic compound with diverse applications in materials science and catalysis, exhibits a hygroscopic nature that necessitates careful consideration in research and pharmaceutical development. This technical guide provides a comprehensive overview of the hygroscopicity of lithium acetylacetonate, detailing its implications on material stability, handling, and performance. This document outlines standard experimental protocols for quantifying water content and sorption behavior, presents representative data, and discusses the potential consequences of moisture absorption in a drug development context.

Introduction

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property that can significantly impact the quality, stability, and efficacy of chemical compounds.[1] For active pharmaceutical ingredients (APIs) and excipients, moisture uptake can lead to a cascade of undesirable physical and chemical changes, including deliquescence, caking, altered dissolution rates, and chemical degradation.[2][3][] this compound, while not a typical API, serves as a valuable case study for understanding the challenges associated with hygroscopic materials in a laboratory and manufacturing setting. Its handling and stability are pertinent to its use as a precursor and catalyst in various applications.

This guide will delve into the theoretical and practical aspects of the hygroscopic nature of this compound, providing researchers and drug development professionals with the necessary knowledge to mitigate the risks associated with moisture absorption.

Physicochemical Properties and Hygroscopicity Profile

To illustrate the potential hygroscopic behavior, representative data based on the European Pharmacopoeia classification system is presented below.[6][7] This classification is determined by the percentage weight gain of a substance after 24 hours of storage at 25°C and 80% relative humidity (RH).

Table 1: European Pharmacopoeia Classification of Hygroscopicity [6][7]

| Classification | Weight Gain (% w/w) | Description |

| Non-hygroscopic | ≤ 0.12 | No significant water absorption. |

| Slightly hygroscopic | > 0.12 and < 2.0 | Minor water absorption. |

| Hygroscopic | ≥ 2.0 and < 15.0 | Significant water absorption. |

| Very hygroscopic | ≥ 15.0 | Substantial water absorption, potentially leading to deliquescence. |

Given the nature of lithium salts and other metal acetylacetonates (B15086760), it is plausible that this compound falls into the slightly hygroscopic to hygroscopic categories.

Implications of Hygroscopicity in Research and Drug Development

The absorption of moisture by this compound can have several detrimental consequences, impacting its physical and chemical integrity.

Physical Instability

-

Caking and Agglomeration: The presence of moisture can lead to the formation of liquid bridges between particles, causing them to clump together. This can severely affect the flowability of the powder, posing challenges in handling, weighing, and formulation processes.[1]

-

Changes in Crystal Structure: Absorbed water can induce phase transitions, potentially leading to the formation of hydrates.[8] This alteration in the crystal lattice can affect the material's solubility, dissolution rate, and bioavailability if it were used in a pharmaceutical formulation.[9]

-

Deliquescence: In highly humid environments, a very hygroscopic substance can absorb enough water to dissolve completely, forming an aqueous solution.

Chemical Instability

-

Hydrolysis: The acetylacetonate ligand can be susceptible to hydrolysis in the presence of water, leading to the degradation of the compound. This would alter its chemical identity and compromise its intended function.

-

Reaction with Other Components: In a formulation, the absorbed water can act as a solvent or a reactant, facilitating unwanted chemical reactions between this compound and other excipients.[]

Impact on Drug Product Quality (Hypothetical Scenario)

If this compound were to be used in a drug formulation, its hygroscopic nature would necessitate stringent controls throughout the manufacturing and storage lifecycle, as mandated by ICH guidelines.[8][10][11][12][13]

-

Manufacturing Process: Uncontrolled humidity during manufacturing could lead to issues such as powder sticking to equipment, inconsistent blend uniformity, and difficulties in tablet compression.[1][14]

-

Dosage Form Stability: Moisture ingress into the final dosage form can lead to a decrease in potency, the formation of degradation products, and changes in physical appearance.[3]

-

Shelf Life: The hygroscopic nature of an ingredient is a critical factor in determining the shelf life of a drug product and the required packaging to protect it from environmental moisture.[15]

The following diagram illustrates the potential consequences of moisture absorption on a hygroscopic active pharmaceutical ingredient (API).

Consequences of Moisture Absorption by a Hygroscopic API.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of a compound like this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[16][17][18] This method provides a detailed moisture sorption-desorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.

Methodology:

-

Sample Preparation: A small amount of the test substance (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a predefined threshold). The mass uptake of water is recorded at each RH step.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded at each step.

-

Data Analysis: The percentage change in mass is plotted against the relative humidity to generate the sorption and desorption isotherms.

The following diagram illustrates the general workflow of a DVS experiment.

Experimental Workflow for Dynamic Vapor Sorption (DVS).

Table 2: Representative DVS Data for a Hypothetical Hygroscopic Compound

| Relative Humidity (%) | Mass Change - Sorption (%) | Mass Change - Desorption (%) |

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.35 |

| 20 | 0.50 | 0.60 |

| 30 | 0.80 | 0.90 |

| 40 | 1.20 | 1.35 |

| 50 | 1.80 | 2.00 |

| 60 | 2.50 | 2.80 |

| 70 | 3.50 | 3.90 |

| 80 | 5.00 | 5.50 |

| 90 | 8.00 | 8.00 |

Note: This data is illustrative and does not represent actual measurements for this compound.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[7][9][13][14] It is based on a chemical reaction between water, iodine, sulfur dioxide, and a base. The endpoint is detected potentiometrically.

Methodology (Volumetric Titration):

-

Apparatus Setup: A Karl Fischer titrator equipped with a titration vessel, electrode, and buret is used. The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).

-

Solvent Conditioning: The solvent is pre-titrated with the KF reagent to eliminate any residual water until a stable endpoint is reached.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the conditioned titration vessel.

-

Titration: The sample is titrated with a standardized KF reagent of a known titer (water equivalent). The titration proceeds until all the water in the sample has reacted, which is indicated by a persistent excess of iodine and a stable endpoint potential.

-

Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the known titer of the reagent.

Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

For very low water content, coulometric Karl Fischer titration is the preferred method.

Handling and Storage of Hygroscopic this compound

Proper handling and storage procedures are paramount to maintaining the integrity of hygroscopic materials like this compound.

-

Storage: The compound should be stored in a tightly sealed container in a dry and cool environment. For long-term storage, the use of a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves) is highly recommended.

-

Handling: Whenever possible, this compound should be handled in a controlled environment with low humidity, such as a glove box with an inert atmosphere (e.g., argon or nitrogen). If a glove box is not available, exposure to the ambient atmosphere should be minimized. Weighing should be performed as quickly as possible.

-

Packaging: For pharmaceutical applications, hygroscopic materials require packaging with a high moisture barrier, such as foil-foil blisters or glass containers with tight-fitting closures.[14][15]

The following diagram outlines a recommended workflow for handling a hygroscopic compound.

Workflow for Handling Hygroscopic Compounds.

Potential Biological Implications of Lithium Ions

While the focus of this guide is on the hygroscopic nature of this compound, it is noteworthy that the lithium ion itself has well-documented biological effects, primarily in the treatment of bipolar disorder. Its therapeutic mechanisms are complex and involve the modulation of several intracellular signaling pathways.[10] The primary targets are believed to be inositol (B14025) monophosphatase (IMPase) and glycogen (B147801) synthase kinase 3β (GSK-3β).[10]

The diagram below provides a simplified representation of the key signaling pathways affected by lithium ions.

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]

- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 14. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]

- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 17. mt.com [mt.com]

- 18. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

Methodological & Application

Application Notes & Protocols: Sol-Gel Synthesis of LiMn₂O₄ using Lithium Acetylacetonate Precursor

These application notes provide a detailed protocol for the synthesis of spinel LiMn₂O₄ nanoparticles via the sol-gel method, with a specific focus on the utilization of lithium acetylacetonate (B107027) as a precursor. This method offers numerous advantages, including lower calcination temperatures, shorter processing times, and the formation of submicron-sized particles with a narrow size distribution.[1] The resulting LiMn₂O₄ is a promising cathode material for lithium-ion batteries.

1. Introduction

The sol-gel process is a versatile wet-chemistry technique for fabricating ceramic materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[2] In the context of LiMn₂O₄ synthesis, this method allows for homogeneous mixing of lithium and manganese precursors at the atomic level, leading to the formation of a pure, crystalline spinel phase at relatively low temperatures.[3][4] The use of metal acetylacetonates, such as lithium acetylacetonate and manganese (III) acetylacetonate, as precursors can be particularly advantageous as they are often anhydrous, which can improve the wetting properties on substrates for thin-film applications.[5]

2. Experimental Protocol

This protocol outlines the citric acid-assisted sol-gel synthesis of LiMn₂O₄ powder. Citric acid acts as a chelating agent, forming stable complexes with the metal ions and facilitating the formation of a homogeneous gel.[1]

2.1. Materials and Reagents

-

This compound (LiC₅H₇O₂)

-

Manganese (III) Acetylacetonate (Mn(C₅H₇O₂)₃)

-

Citric Acid (C₆H₈O₇)

-

Ethanol (C₂H₅OH) or Deionized Water

-

Ammonia solution (for pH adjustment, if necessary)

2.2. Synthesis Procedure

A flowchart outlining the sol-gel synthesis of LiMn₂O₄ is provided below.

References

- 1. Unraveling the Mechanism and Practical Implications of the Sol-Gel Synthesis of Spinel LiMn2O4 as a Cathode Material for Li-Ion Batteries: Critical Effects of Cation Distribution at the Matrix Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Spray Pyrolysis of Lithium Acetylacetonate for Thin Film Deposition

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and experimental protocols for the deposition of lithium-containing thin films using the spray pyrolysis technique with lithium acetylacetonate (B107027) as a precursor.

Introduction